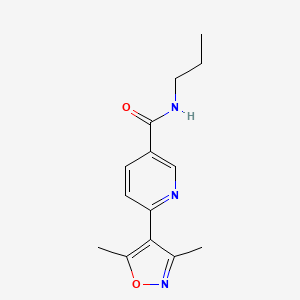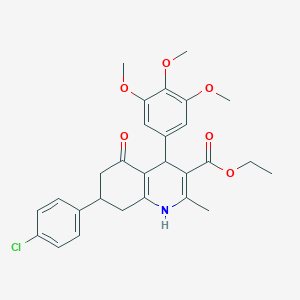![molecular formula C21H24N2O2 B5109920 4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, commonly known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a potent and selective agonist of the mu-opioid receptor, which is a key target for the development of analgesics and other drugs. In
作用机制
MP-10 exerts its effects by binding to and activating the mu-opioid receptor, which is found in the brain and spinal cord. This activation leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, a neurotransmitter involved in reward and pleasure. MP-10 has been shown to have a higher binding affinity and greater selectivity for the mu-opioid receptor than other opioids, which may contribute to its improved efficacy and reduced side effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, MP-10 has been shown to have other biochemical and physiological effects. It has been found to decrease inflammation and oxidative stress, which may have implications for the treatment of conditions such as arthritis and neurodegenerative diseases. MP-10 has also been shown to have antidepressant and anxiolytic effects, suggesting that it may have potential as a treatment for mood disorders.
实验室实验的优点和局限性
MP-10 has several advantages for use in lab experiments. It is a highly potent and selective agonist of the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain and other physiological processes. Its synthesis method has been optimized for high yields and purity, making it suitable for large-scale production. However, there are also limitations to the use of MP-10 in lab experiments. Its effects are primarily mediated by the mu-opioid receptor, which may limit its usefulness for studying other receptors or pathways. Additionally, the use of any opioid agonist carries the risk of addiction and abuse, which must be carefully considered when designing experiments.
未来方向
There are several future directions for research on MP-10. One area of interest is the development of novel analgesics based on the structure of MP-10, which may have improved efficacy and reduced side effects compared to traditional opioids. Another area of interest is the exploration of MP-10's potential therapeutic applications beyond pain, such as in the treatment of mood disorders or neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of MP-10 and its mechanisms of action, which may lead to the development of new drugs and therapies.
合成方法
The synthesis of MP-10 involves several steps, starting with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-(4-methylpiperidin-1-yl)benzamide in the presence of a base such as triethylamine to produce MP-10. This synthesis method has been optimized to produce high yields of pure MP-10, making it suitable for large-scale production.
科学研究应用
MP-10 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain. The mu-opioid receptor is involved in the modulation of pain perception, and drugs that target this receptor have been used for centuries to treat pain. MP-10 has shown promising results in preclinical studies as a potent analgesic, with greater efficacy and fewer side effects than traditional opioids such as morphine.
属性
IUPAC Name |
4-methyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-6-8-17(9-7-15)20(24)22-19-5-3-4-18(14-19)21(25)23-12-10-16(2)11-13-23/h3-9,14,16H,10-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYPIRSMVSFSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)


![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)

![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)

![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)
![3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5109926.png)

![3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)